

Cabralealactone: A Technical Guide to its Natural Source, Discovery, and Biological Activity

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Compound of Interest		
Compound Name:	Cabralealactone	
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Abstract

Cabralealactone is a tetracyclic triterpenoid that has garnered attention for its potential therapeutic properties, including hepatoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, natural source, and biological activity of cabralealactone. It addresses the existing discrepancies in the scientific literature regarding its origin and consolidates the available data on its chemical properties and pharmacological actions. This document is intended to serve as a resource for researchers and professionals in natural product chemistry and drug development.

Discovery and Natural Source: An Unresolved Discrepancy

The scientific literature presents conflicting information regarding the primary natural source of **cabralealactone**. The name of the compound strongly suggests its origin from the Cabralea genus, and it is believed to have been first isolated from Cabralea canjerana. However, accessing the original publication has proven difficult, leading to a lack of definitive data from its initial discovery.



More recent studies have identified **cabralealactone** in a standardized 90% ethanolic extract of Cleome brachycarpa, where it is a significant phytochemical constituent (5.1%)[1][2]. This plant, belonging to the Cleomaceae family, is found in sandy regions of Africa and Asia and is used in traditional medicine[3].

Further complicating the matter, the PubChem database lists the natural source of **cabralealactone** as the stems of Aglaia abbreviata, and also mentions its presence in Betula platyphylla var. japonica and Aglaia elaeagnoidea[4].

Given these conflicting reports, researchers should exercise caution when identifying the source of **cabralealactone** and are encouraged to seek out the original foundational research for clarification.

Physicochemical Properties

Quantitative data on the physicochemical properties of **cabralealactone** is limited in the readily available literature. The following information is derived from the PubChem database and represents computed properties.

Property	Value	Source
Molecular Formula	C27H42O3	PubChem[4]
Molecular Weight	414.6 g/mol	PubChem[4]
IUPAC Name	(5S)-5-methyl-5- [(5R,8R,9R,10R,13R,14R,17S) -4,4,8,10,14-pentamethyl-3- oxo- 1,2,5,6,7,9,11,12,13,15,16,17- dodecahydrocyclopenta[a]phe nanthren-17-yl]oxolan-2-one	PubChem[4]
CAS Number	19865-87-3	PubChem[4]

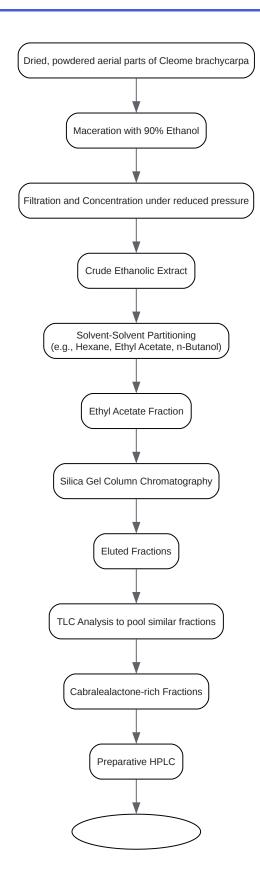
Experimental Protocols



Detailed experimental protocols for the original isolation and structure elucidation of **cabralealactone** are not readily available. However, based on the study by Malik et al. (2018), which utilized a standardized extract, a general hypothetical workflow for its isolation from Cleome brachycarpa can be proposed.

Hypothetical Isolation and Purification Workflow





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Figure 1: Hypothetical workflow for the isolation of **cabralealactone**.



Structure Elucidation

The definitive structure of **cabralealactone** would have been determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and lactone).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the carbon skeleton and the relative stereochemistry.

Biological Activity and Mechanism of Action

In vivo and in silico studies have demonstrated that **cabralealactone** possesses significant hepatoprotective and anti-inflammatory properties[3][5].

Hepatoprotective Effects

In a rat model of carbon tetrachloride (CCl₄)-induced hepatotoxicity, administration of a standardized extract of Cleome brachycarpa containing **cabralealactone** (at a dose of 100 mg/kg b. wt.) resulted in the restoration of the normal architecture of hepatocytes[1]. The treatment suppressed fibrosis and necrosis of the liver cells[1].

The proposed mechanism for its hepatoprotective effect involves the modulation of apoptosis-related proteins. **Cabralealactone** was found to suppress the activation of p53, decrease the expression of the pro-apoptotic protein Bax, and increase the expression of the anti-apoptotic protein Bcl-2. This cascade of events leads to a reduction in the release of cytochrome C from the mitochondria and the inactivation of caspases 3 and 9[1].

Anti-inflammatory and Antioxidant Activity

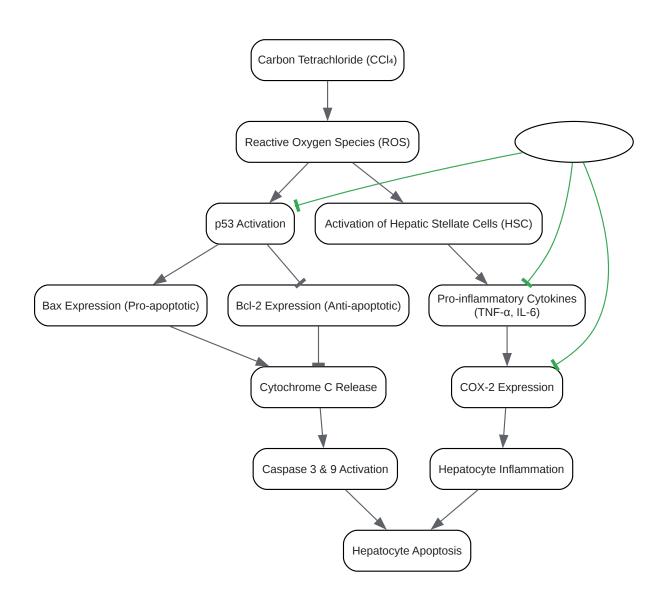
Cabralealactone has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF- α), two key mediators of inflammation[3][5]. Molecular docking studies have supported its potential as an anti-inflammatory agent[2].



In terms of antioxidant activity, **cabralealactone** exhibited significant DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (89.26%)[2]. This antioxidant property likely contributes to its ability to combat oxidative stress associated with liver injuries[3].

Signaling Pathway in CCl₄-Induced Hepatotoxicity and the Protective Role of Cabralealactone

The following diagram illustrates the proposed signaling pathway of CCl₄-induced liver damage and the points of intervention by **cabralealactone**.





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Figure 2: Proposed mechanism of **cabralealactone**'s hepatoprotective action.

Conclusion and Future Directions

Cabralealactone is a promising natural product with demonstrated hepatoprotective and anti-inflammatory activities. However, there is a critical need to resolve the ambiguity surrounding its primary natural source by locating and analyzing the original discovery publication. Future research should focus on the total synthesis of **cabralealactone** to provide a reliable source for further pharmacological studies. Additionally, more detailed investigations into its mechanism of action, including the identification of its direct molecular targets, will be crucial for its potential development as a therapeutic agent. The establishment of specific IC₅₀ values for its enzymatic and cellular activities will also be essential for quantitative structure-activity relationship (QSAR) studies.

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